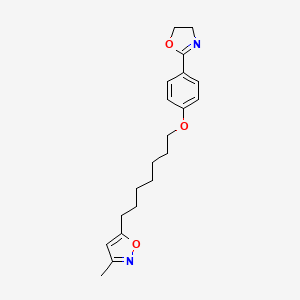
Disoxaril
Descripción general
Descripción
Disoxaril es un compuesto antiviral conocido por su eficacia contra los picornavirus, incluidos los enterovirus y los rinovirus. Es un compuesto heterocíclico de isoxazol y un miembro de la serie antiviral comúnmente conocida como compuestos WIN. This compound inhibe la replicación del enterovirus uniéndose al bolsillo hidrofóbico dentro de la proteína de la cápside VP1, estabilizando así el virión y bloqueando su desencapsulación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de disoxaril implica varios pasos, comenzando con la condensación de 2,6-dimetil-4-bromofenol con cloruro de pentino en presencia de carbonato de potasio y yoduro de potasio en N-metilpirrolidona-2. Esta reacción produce 5-bromo-1,3-dimetil-2-(4-pentiniloxi)benceno. La posterior condensación con metilacetaldoxima da como resultado derivados de 3-metilisoxazol. El paso final implica hacer reaccionar estos derivados con diferentes ácidos bencenoborónicos utilizando tetrakis(trifenilfosfina)-paladio (0) como catalizador .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, con un control estricto sobre las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de cristalería especializada y protocolos de seguridad es esencial debido a los posibles peligros asociados con los reactivos y las condiciones de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones: Disoxaril se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula de this compound.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de isoxazol y el grupo fenoxi.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede resultar en varios compuestos de isoxazol sustituidos .
Aplicaciones Científicas De Investigación
Disoxaril tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar mecanismos antivirales y desarrollar nuevos agentes antivirales.
Biología: Empleado en la investigación sobre la replicación viral y el desarrollo de cepas virales resistentes a los fármacos.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de infecciones virales, particularmente las causadas por enterovirus y rinovirus.
Industria: Utilizado en el desarrollo de recubrimientos y materiales antivirales para dispositivos médicos.
Mecanismo De Acción
Disoxaril ejerce sus efectos antivirales uniéndose al bolsillo hidrofóbico dentro de la proteína de la cápside VP1 de los enterovirus. Esta unión estabiliza el virión y evita su desencapsulación, inhibiendo así la replicación viral. Los objetivos moleculares incluyen residuos específicos de aminoácidos dentro de la proteína VP1, y la vía implica el bloqueo de las primeras etapas de la replicación viral .
Compuestos similares:
Pleconaril: Otro compuesto antiviral con un mecanismo de acción similar, que se dirige a la proteína VP1 de los picornavirus.
Arildona: Un agente antiviral que también inhibe la desencapsulación viral al unirse a la cápside viral.
Enviroxime: Un compuesto que inhibe la replicación viral al dirigirse a la síntesis de ARN viral.
Singularidad de this compound: this compound es único debido a su afinidad de unión específica para la proteína VP1 y su capacidad para estabilizar el virión, lo que lo hace altamente efectivo contra una amplia gama de enterovirus y rinovirus. Sus características estructurales, como el anillo de isoxazol y el grupo fenoxi, contribuyen a sus distintas propiedades antivirales .
Comparación Con Compuestos Similares
Pleconaril: Another antiviral compound with a similar mechanism of action, targeting the VP1 protein of picornaviruses.
Arildone: An antiviral agent that also inhibits viral uncoating by binding to the viral capsid.
Enviroxime: A compound that inhibits viral replication by targeting viral RNA synthesis.
Uniqueness of Disoxaril: this compound is unique due to its specific binding affinity for the VP1 protein and its ability to stabilize the virion, making it highly effective against a broad range of enteroviruses and rhinoviruses. Its structural features, such as the isoxazole ring and the phenoxy group, contribute to its distinct antiviral properties .
Propiedades
Número CAS |
87495-31-6 |
|---|---|
Fórmula molecular |
C20H26N2O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |
Clave InChI |
FKLJPTJMIBLJAV-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
SMILES canónico |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
Apariencia |
Solid powder |
| 87495-31-6 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711; BRN-3626820; BRN 3626820; BRN3626820; Disoxaril |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
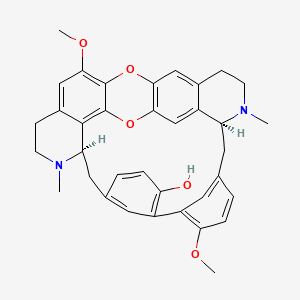
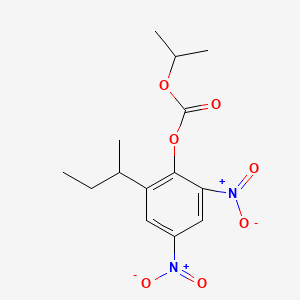
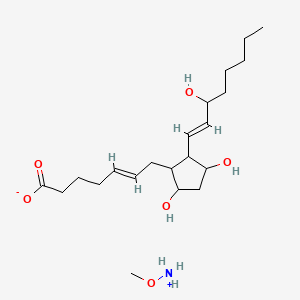

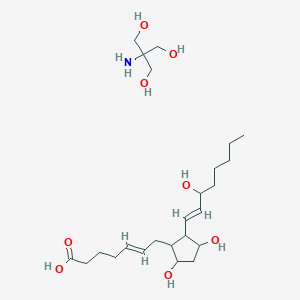
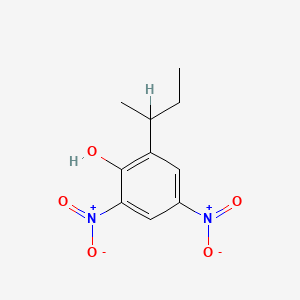

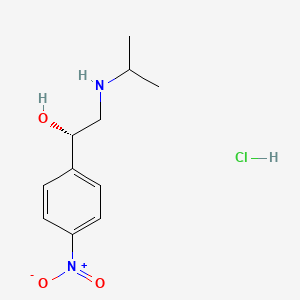
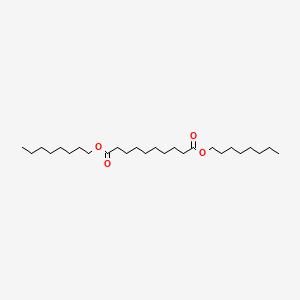

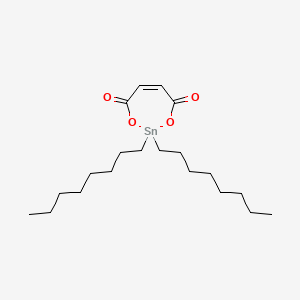

![bis[(E)-octadec-9-enoyl] 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B1670708.png)
![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)
